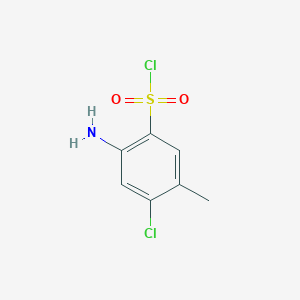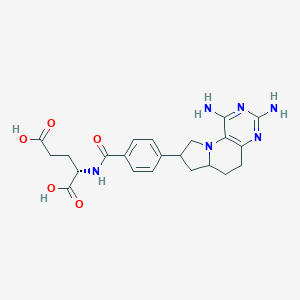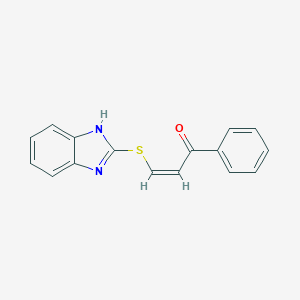
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one, also known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZP is a thioester derivative of benzimidazole and belongs to the class of chalcones.
Mécanisme D'action
The mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is not fully understood. However, studies have suggested that (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been shown to interact with DNA and RNA, which may contribute to its anticancer activity.
Effets Biochimiques Et Physiologiques
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit antitumor activity. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been shown to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is also stable under normal laboratory conditions and can be easily stored. However, (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain applications. Additionally, the mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one. One potential area of research is the development of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a fluorescent probe for the detection of metal ions. Another area of research is the investigation of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a potential therapeutic agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one and its potential applications in anticancer therapy.
In conclusion, (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its antibacterial, antifungal, and anticancer activities. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has several advantages for use in lab experiments, but also has some limitations. Future research on (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one could lead to the development of new therapeutic agents and the discovery of new applications for this compound.
Méthodes De Synthèse
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one can be synthesized by the reaction of 2-aminobenzimidazole with thiobenzophenone in the presence of a base. The reaction results in the formation of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a yellow crystalline solid. The purity of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one can be enhanced by recrystallization from suitable solvents.
Applications De Recherche Scientifique
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and anticancer activities. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been investigated for its potential as a fluorescent probe for the detection of metal ions and for its use in organic light-emitting diodes (OLEDs).
Propriétés
Numéro CAS |
103742-55-8 |
|---|---|
Nom du produit |
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one |
Formule moléculaire |
C16H12N2OS |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
(Z)-3-(1H-benzimidazol-2-ylsulfanyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H12N2OS/c19-15(12-6-2-1-3-7-12)10-11-20-16-17-13-8-4-5-9-14(13)18-16/h1-11H,(H,17,18)/b11-10- |
Clé InChI |
DOPMUJWDCDQNIH-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C\SC2=NC3=CC=CC=C3N2 |
SMILES |
C1=CC=C(C=C1)C(=O)C=CSC2=NC3=CC=CC=C3N2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CSC2=NC3=CC=CC=C3N2 |
Synonymes |
(E)-3-(1H-benzoimidazol-2-ylsulfanyl)-1-phenyl-prop-2-en-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
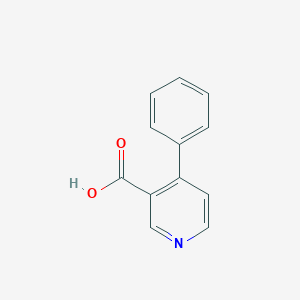
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)

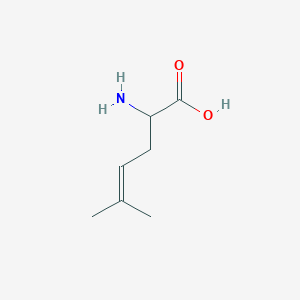
![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)

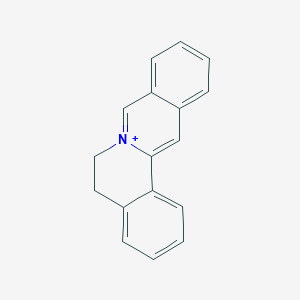

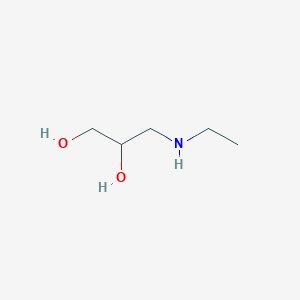
![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
